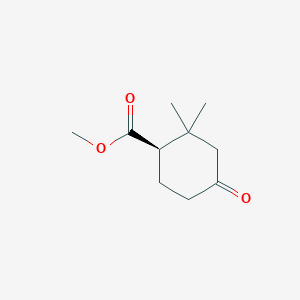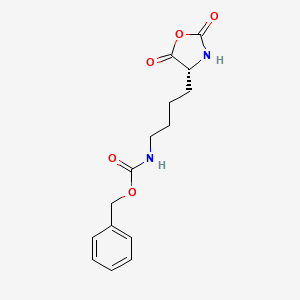
N6-Carbobenzoxy-D-lysineN-Carboxyanhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Carbobenzoxy-D-lysineN-Carboxyanhydride is a derivative of the amino acid lysine. It is a protected form of lysine where the side chain amine is Z-protected, and the α-amine and carboxylic acid groups are linked via a carboxyl group . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-Carbobenzoxy-D-lysineN-Carboxyanhydride typically involves the protection of the lysine side chain amine group with a carbobenzoxy (Z) group. The α-amine and carboxylic acid groups are then linked via a carboxyl group to form the N-carboxyanhydride. The reaction conditions often include the use of organic solvents such as chloroform, DMSO, or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N6-Carbobenzoxy-D-lysineN-Carboxyanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed to remove the Z-protecting group.
Substitution: The compound can undergo substitution reactions where the Z-protecting group is replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives, substituted lysine compounds, and various oxidized forms of the original compound .
Wissenschaftliche Forschungsanwendungen
N6-Carbobenzoxy-D-lysineN-Carboxyanhydride has several scientific research applications:
Biology: The compound is used in the study of protein synthesis and modification.
Medicine: this compound is used in drug development and delivery systems.
Industry: The compound is used in the production of biodegradable polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of N6-Carbobenzoxy-D-lysineN-Carboxyanhydride involves its interaction with various molecular targets and pathways. The compound exerts its effects by modifying lysine residues in proteins, which can alter their function and activity. This modification can affect protein-protein interactions, enzyme activity, and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-Carbobenzoxy-L-lysineN-Carboxyanhydride: A similar compound with the L-lysine configuration.
N6-Carbobenzoxy-L-lysine: Another lysine derivative with similar protective groups but without the N-carboxyanhydride structure.
Uniqueness
N6-Carbobenzoxy-D-lysineN-Carboxyanhydride is unique due to its specific D-lysine configuration and the presence of both the Z-protecting group and the N-carboxyanhydride structure. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C15H18N2O5 |
|---|---|
Molekulargewicht |
306.31 g/mol |
IUPAC-Name |
benzyl N-[4-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]carbamate |
InChI |
InChI=1S/C15H18N2O5/c18-13-12(17-15(20)22-13)8-4-5-9-16-14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,20)/t12-/m1/s1 |
InChI-Schlüssel |
HLLIDIRDRPSCHN-GFCCVEGCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H]2C(=O)OC(=O)N2 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,3-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13070644.png)
![4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole](/img/structure/B13070652.png)
![1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13070658.png)
![5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13070665.png)
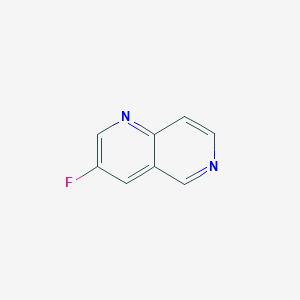
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13070673.png)
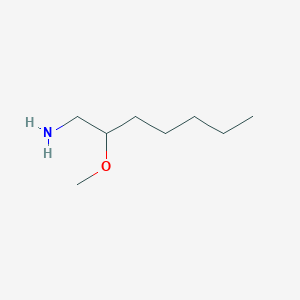
![1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine](/img/structure/B13070693.png)
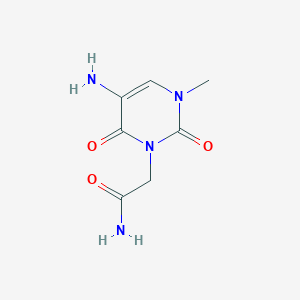
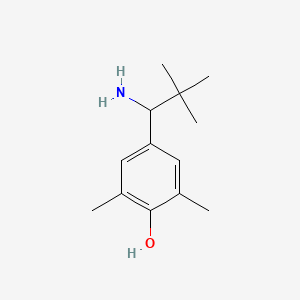
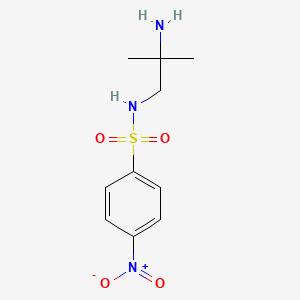
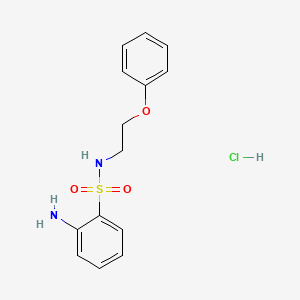
![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13070716.png)
